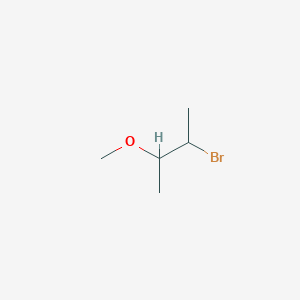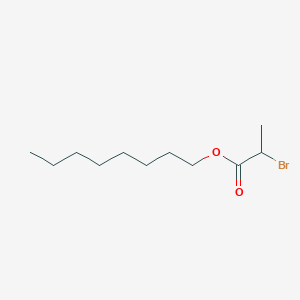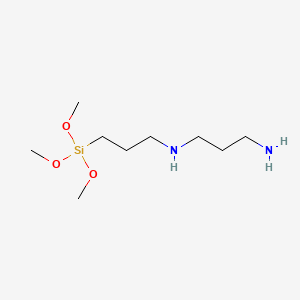
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-
Übersicht
Beschreibung
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- is a chemical compound that is widely used in scientific research applications. It is a silane coupling agent that is used to enhance the adhesion between inorganic materials and organic polymers. This compound is also known as APTES (3-aminopropyltriethoxysilane) and is commonly used in the synthesis of nanoparticles, biosensors, and other materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- is based on its ability to form covalent bonds with both inorganic and organic materials. The compound has a reactive amino group that can form a bond with the surface of inorganic materials, such as silica and glass. This bond enhances the adhesion between the inorganic material and the organic polymer, improving the overall stability of the material.
Biochemical and physiological effects:
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- in laboratory experiments include its ability to enhance the stability and adhesion of inorganic materials and organic polymers. The compound is also easy to synthesize and is non-toxic, making it safe to handle. However, the limitations of using this compound include its high cost and the need for anhydrous conditions during synthesis.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- in scientific research. One direction is the development of new materials, such as biosensors and drug delivery systems, that incorporate this compound. Another direction is the optimization of the synthesis method to reduce the cost and improve the efficiency of the process. Finally, the use of this compound in other fields, such as electronics and energy storage, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- has a wide range of scientific research applications. It is commonly used in the synthesis of nanoparticles, where it acts as a stabilizing agent. The compound is also used in the production of biosensors, where it enhances the sensitivity and selectivity of the sensor. In addition, it is used in the development of drug delivery systems, where it improves the efficiency of drug delivery.
Eigenschaften
IUPAC Name |
N'-(3-trimethoxysilylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O3Si/c1-12-15(13-2,14-3)9-5-8-11-7-4-6-10/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDVGGHRWMVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCCN)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179823 | |
| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
CAS RN |
25147-91-5 | |
| Record name | 3-[(3-Aminopropyl)amino]propyl trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25147-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025147915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)
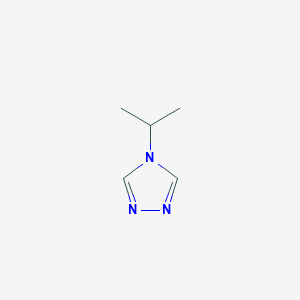
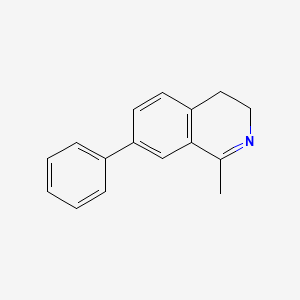
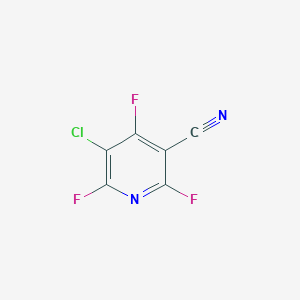
![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)
![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)
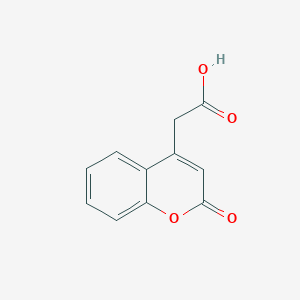
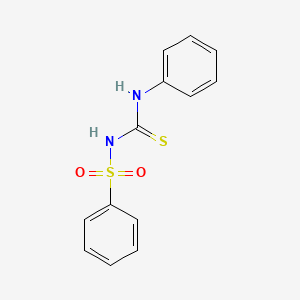
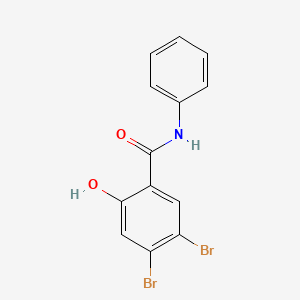
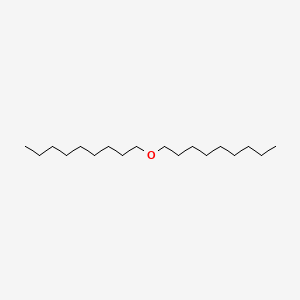
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)
